

Independent Validation of LeuRS-IN-1 Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: *LeuRS-IN-1 hydrochloride*

Cat. No.: *B13914752*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available data on **LeuRS-IN-1 hydrochloride**, a potent inhibitor of Leucyl-tRNA synthetase (LeuRS) in *Mycobacterium tuberculosis* (M. tb), with other notable LeuRS inhibitors. The information is compiled from various independent research publications and vendor-supplied data.

Executive Summary

Leucyl-tRNA synthetase (LeuRS) is a clinically validated target for the development of novel anti-tubercular agents. **LeuRS-IN-1 hydrochloride** has demonstrated potent inhibition of M. tb LeuRS and whole-cell activity against M. tb. This guide compares its performance with other well-characterized LeuRS inhibitors, GSK3036656 (GSK656) and AN2690, based on available biochemical and microbiological data. It is important to note that the data presented here are compiled from different studies, and a direct head-to-head comparison under identical experimental conditions has not been published.

Data Presentation

Table 1: In Vitro Potency and Selectivity of LeuRS Inhibitors

Compound	Target	IC50 (μM)	Kd (μM)	Human Cytoplasmic LeuRS IC50 (μM)	Reference(s)
LeuRS-IN-1 hydrochloride	M. tb LeuRS	0.06	0.075	38.8	[1][2]
GSK3036656 (GSK656)	M. tb LeuRS	0.20	Not Reported	132	[3][4]
AN2690 (Tavaborole)	Fungal LeuRS	Not directly reported for M. tb LeuRS	Not Reported	Not Reported	[5][6]

Note: AN2690 is primarily an antifungal agent, and its direct inhibitory activity against M. tb LeuRS is not as extensively published as the other compounds.

Table 2: Anti-mycobacterial Activity and Cytotoxicity

Compound	M. tb H37Rv MIC (μg/mL)	HepG2 Protein Synthesis EC50 (μM)	HepG2 Cell Toxicity EC50 (μM)	Reference(s)
LeuRS-IN-1 hydrochloride	0.02	19.6	65.8	[1][2]
GSK3036656 (GSK656)	~0.025 (0.08 μM)	Not Reported	Not Reported	[3][4]
AN2690 (Tavaborole)	Not Reported	Not Reported	Not Reported	

Note: The MIC for GSK656 was converted from μM to μg/mL for approximate comparison, assuming a similar molecular weight to **LeuRS-IN-1 hydrochloride** for illustrative purposes.

Table 3: In Vivo Efficacy in Mouse Models of Tuberculosis

Compound	Dosing Regimen	Efficacy	Reference(s)
LeuRS-IN-1 hydrochloride	100 mg/kg, orally, daily for 14 days (acute model)	Reduced lung CFU	[1][2]
33 mg/kg, orally, 5 days/week for 4 weeks (chronic model)	Reduced lung and spleen CFU	[1][2]	
GSK3036656 (GSK656)	Not explicitly detailed in abstracts	Efficacy in acute and chronic mouse TB infection models	[3][4]

Experimental Protocols

Biochemical Assay for LeuRS Inhibition (General Protocol)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against M. tb LeuRS.

- Enzyme and Substrate Preparation:
 - Recombinant M. tb LeuRS is expressed and purified.
 - Reaction buffer, L-leucine, ATP, and tRNA^{Leu} are prepared at desired concentrations.
- Inhibition Assay:
 - The test compound (e.g., **LeuRS-IN-1 hydrochloride**) is serially diluted to various concentrations.
 - The enzyme, L-leucine, tRNA^{Leu}, and the test compound are incubated together for a defined period (e.g., 20 minutes) at a constant temperature (e.g., 37°C).
 - The reaction is initiated by the addition of ATP.
- Detection:

- The aminoacylation of tRNA^{Leu} with radiolabeled L-leucine is a common method. The amount of radiolabeled leucyl-tRNA^{Leu} formed is quantified using a scintillation counter after precipitation of the tRNA.
- Alternatively, ATP depletion can be measured using a luminescence-based assay (e.g., Kinase-Glo).
- Data Analysis:
 - The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control.
 - The IC₅₀ value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Whole-Cell Activity Assay against *M. tuberculosis* (General Protocol)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against *M. tb*.

- Bacterial Culture:
 - *M. tuberculosis* H37Rv is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
- MIC Determination:
 - The test compound is serially diluted in a 96-well plate.
 - The bacterial culture is diluted and added to each well containing the test compound.
 - The plates are incubated at 37°C for a period of 7 to 14 days.
- Readout:
 - Bacterial growth can be assessed visually, by measuring optical density (OD₆₀₀), or by using a growth indicator dye such as Resazurin.

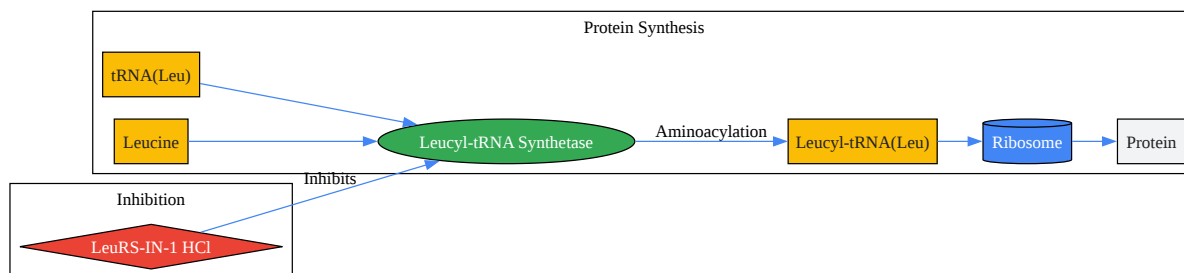
- The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.

In Vivo Efficacy in a Mouse Model of Tuberculosis (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of an anti-tubercular compound in a mouse model.

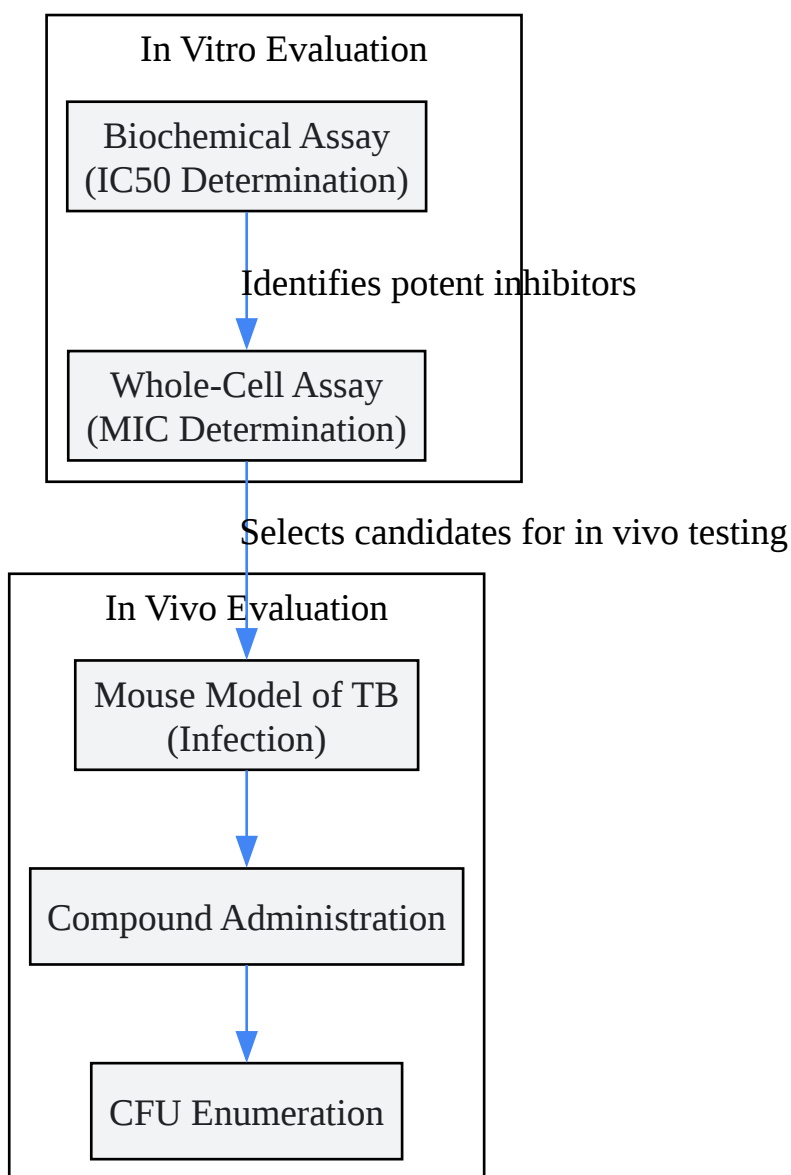
- Infection:
 - Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of *M. tuberculosis* (e.g., Erdman or H37Rv strain).
- Treatment:
 - Treatment with the test compound (e.g., **LeuRS-IN-1 hydrochloride**) is initiated at a specified time post-infection (e.g., 14 days for an acute model or several weeks for a chronic model).
 - The compound is administered via a clinically relevant route, typically oral gavage, at a defined dose and frequency. A vehicle control group is included.
- Efficacy Evaluation:
 - After the treatment period, mice are euthanized.
 - Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar medium (e.g., Middlebrook 7H11).
 - Colony Forming Units (CFU) are counted after incubation for 3-4 weeks.
- Data Analysis:
 - The log₁₀ CFU reduction in the organs of treated mice is compared to the vehicle-treated control group to determine the efficacy of the compound.

Visualizations



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Caption: Mechanism of LeuRS Inhibition.



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Caption: Drug Discovery Workflow.

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